2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine
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Overview
Description
2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrrolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving suitable precursorsThese steps often require specific reagents and catalysts to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily controlled and monitored in large-scale reactors. The purification process is also crucial to obtain the compound in high purity, which may involve techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler structure with a single nitrogen atom in the ring.
Dihydropyridine: Contains a partially saturated pyridine ring.
Piperidine: A fully saturated six-membered ring with a nitrogen atom.
Uniqueness
2-(2-methylpropoxy)-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is unique due to its combination of a pyridine ring with a pyrrolo[3,4-b]pyridine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[6-(2-methylpropoxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)11-22-16-6-5-13(8-19-16)17(21)20-9-14-4-3-7-18-15(14)10-20/h3-8,12H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVHOGQKOZDWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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